

# Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate IUPAC name and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

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## Technical Guide: Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

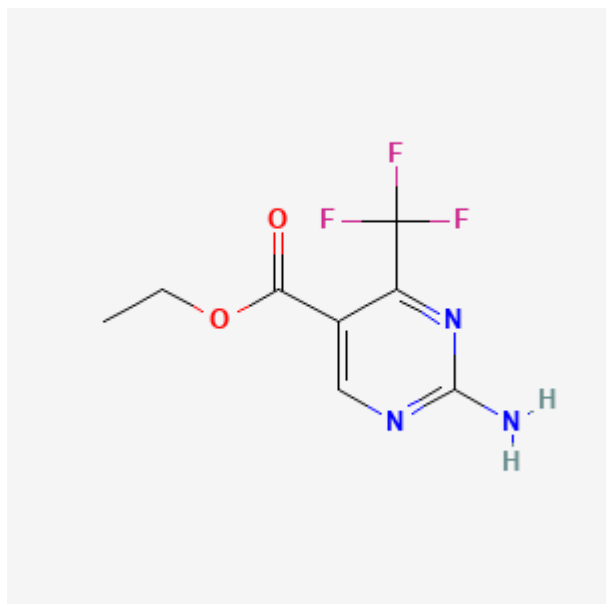
This document provides a comprehensive technical overview of **Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate**, a key building block in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.

## Compound Identification and Structure

The compound is a substituted pyrimidine derivative featuring an amino group, a trifluoromethyl group, and an ethyl carboxylate group. These functionalities make it a versatile intermediate for further chemical modifications.

- IUPAC Name: **ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate**[\[1\]](#)
- CAS Number: 149771-09-5[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>8</sub>F<sub>3</sub>N<sub>3</sub>O<sub>2</sub>[\[1\]](#)[\[2\]](#)

Chemical Structure:



Source: PubChem CID 2737153

## Physicochemical Properties

A summary of the key computed and experimental properties of the compound is provided below.

Property	Value	Source
Molecular Weight	235.16 g/mol	[1]
Appearance	Solid (form)	
Purity	Typically ≥95% - 97%	[2][3]
Storage	Room temperature	[2]
InChIKey	LYEKBQSEKSEXLT-UHFFFAOYSA-N	

## Applications in Research and Development

**Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate** is a valuable starting material in medicinal and agricultural chemistry. The presence of the trifluoromethyl group often enhances metabolic stability and bioactivity in derivative compounds.[4][5]

- **Pharmaceutical Development:** It serves as a crucial intermediate in synthesizing a wide range of therapeutic agents. Notably, it is a precursor for molecules targeting neurological disorders and for the development of novel anti-inflammatory and antiviral drugs.[4][5] Derivatives of 5-trifluoromethylpyrimidine have been extensively investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6]
- **Agrochemical Chemistry:** The compound is used in the formulation of modern agrochemicals, including effective herbicides and fungicides, contributing to crop protection.[5]

## Experimental Workflow: Synthesis of a Novel Kinase Inhibitor

The following diagram illustrates a typical workflow in a drug discovery program, starting from **Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate** to identify a potential lead compound.



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Caption: Drug discovery workflow using the title compound as a scaffold.

## Representative Experimental Protocol

This section provides a representative protocol for the synthesis of a substituted pyrimidine derivative, adapted from methodologies used for creating EGFR inhibitors.[6]

**Objective:** To synthesize a novel N-aryl pyrimidine derivative via a palladium-catalyzed cross-coupling reaction.

**Materials:**

- **Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate** (1.0 eq)
- Substituted aryl halide (e.g., 4-bromoaniline) (1.2 eq)

- Palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>) (0.05 eq)
- Ligand (e.g., Xantphos) (0.1 eq)
- Base (e.g., Cs<sub>2</sub>CO<sub>3</sub>) (2.0 eq)
- Anhydrous solvent (e.g., Dioxane)

#### Procedure:

- To a dry, nitrogen-flushed reaction vessel, add **Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate**, the aryl halide, cesium carbonate, and the ligand.
- Add anhydrous dioxane to the vessel, followed by the palladium catalyst.
- Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
- Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.
- Characterize the final product using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

## In Vitro Biological Activity Data

Derivatives of 5-trifluoromethylpyrimidine have shown significant activity as EGFR inhibitors against various cancer cell lines. The table below summarizes the inhibitory concentrations

(IC<sub>50</sub>) for a series of such compounds against the A549 (lung carcinoma) cell line and the EGFR kinase.

Compound ID	Structure Modification	A549 Cell Line IC <sub>50</sub> (μM)	EGFR Kinase IC <sub>50</sub> (μM)
9a	N-phenylbenzamide side chain	>10	0.251
9k	N-phenylpropynamide side chain	8.31	0.198
9l	N-phenylcyclopropanecarboxamide	6.25	0.173
9u	N-phenyl-3-(3-fluorophenyl)acrylamide	0.35	0.091
Gefitinib	(Reference Drug)	0.41	0.086

Data adapted from a study on novel EGFR inhibitors.[6]

The data indicates that specific modifications to the core structure, such as in compound 9u, can lead to potent anti-proliferative activity and kinase inhibition, comparable to or exceeding that of the reference drug Gefitinib.[6]

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## References

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- To cite this document: BenchChem. [Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129233#ethyl-2-amino-4-trifluoromethyl-pyrimidine-5-carboxylate-iupac-name-and-structure]

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